Tri-o-tolylphosphine
Overview
Description
Tri-o-tolylphosphine is a triarylphosphine where the aryl groups are ortho-methyl-substituted phenyl groups. It is a ligand that can coordinate to metal centers in various complexes, influencing the properties and reactivity of these complexes. The steric and electronic properties of tri-o-tolylphosphine make it a subject of interest in coordination chemistry and catalysis .
Synthesis Analysis
The synthesis of tri-o-tolylphosphine complexes can be achieved through reactions with metal precursors. For instance, the reaction of tri-o-tolylphosphine with bis(trifluoroacetylacetonato)palladium(II) leads to the formation of a complex where the phosphine ligand coordinates to the palladium center . Similarly, tri-o-tolylphosphine reacts with azobenzene and bis(1,5-cyclooctadiene)nickel(0) to form a nickel(0) complex with a unique structure . These syntheses demonstrate the ability of tri-o-tolylphosphine to form stable complexes with transition metals.
Molecular Structure Analysis
The molecular structure of tri-o-tolylphosphine complexes has been elucidated using X-ray crystallography. For example, the structure of a nickel(0) complex with tri-o-tolylphosphine was determined, revealing a trigonal coordination geometry around the nickel atom . The steric demands of the ortho-methyl groups on the phosphine ligand can influence the overall geometry and nuclearity of metal complexes, as seen in the formation of a cubane structure with copper(I) iodide and tri-p-tolylphosphine, and a dimeric structure with tri-o-tolylphosphine .
Chemical Reactions Analysis
Tri-o-tolylphosphine participates in various chemical reactions due to its ability to act as a ligand and influence the reactivity of metal centers. It has been used in the synthesis of palladium(aryl)bromide dimer complexes, which are relevant to cross-coupling reactions . Additionally, tri-o-tolylphosphine can be involved in the photolysis of copper(I) complexes, leading to the formation of mononuclear complexes with heterocyclic thiones .
Physical and Chemical Properties Analysis
The physical and chemical properties of tri-o-tolylphosphine complexes are closely related to the ligand's electronic and steric characteristics. The equilibrium constants and rate constants of reactions involving these complexes can vary significantly with the solvent, as observed in the reaction between bis(trifluoroacetylacetonato)palladium(II) and tri-o-tolylphosphine . The steric effects of the ligand also play a crucial role in determining the structure and reactivity of the complexes, as seen in the different structures formed with copper(I) iodide .
Scientific Research Applications
Catalysis in Chemical Reactions
- Catalytic Activity in Suzuki Reactions : Tri-p-tolylphosphine has been identified as an efficient catalyst in the Suzuki reaction, which is a type of cross-coupling reaction significant in organic synthesis (Xu et al., 2011).
- Hydrogenation of Quinolines : Iridium complexes with tri-ortho-tolylphosphine have shown enhanced enantioselectivity in the asymmetric hydrogenation of quinolines, an important process in the production of various pharmaceuticals and fine chemicals (Mršić et al., 2008).
Structural and Molecular Studies
- Crystal Structure Analysis : The compound has been used to study the crystal structures of various metal complexes, providing insights into the molecular geometry and intermolecular interactions in such compounds (Meijboom et al., 2006).
- Investigation of Conformational Properties : Research has been conducted on the conformational and configurational properties of tri-o-tolylphosphine and its derivatives, contributing to a deeper understanding of their chemical behavior (Yavari & Hadigheh-rezvan, 2001).
Applications in Electronics
- Use in High-Voltage Li-ion Batteries : Tris(pentafluorophenyl)phosphine, a derivative, has been applied as an additive in high-voltage lithium-ion batteries to improve cycling performance, showcasing its potential in advanced energy storage technologies (Xu et al., 2012).
Pharmaceutical and Biomedical Applications
- Anticancer Activity : Heteroleptic palladium(II) complexes with tri-p-tolylphosphine have been synthesized and evaluated for their anticancer activity against various cancer cell lines, indicating the potential for medical applications (Khan et al., 2016).
Safety And Hazards
properties
IUPAC Name |
tris(2-methylphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21P/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIOYMYWGDAQPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064130 | |
Record name | Phosphine, tris(2-methylphenyl)- | |
Source | EPA DSSTox | |
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Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Tri-o-tolylphosphine | |
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Product Name |
Tri-o-tolylphosphine | |
CAS RN |
6163-58-2 | |
Record name | Tri-o-tolylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6163-58-2 | |
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Record name | Tris-o-tolyphosphine | |
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Record name | Tri-o-tolylphosphine | |
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Record name | Phosphine, tris(2-methylphenyl)- | |
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Record name | Phosphine, tris(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064130 | |
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Record name | Tris(2-methylphenyl)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.631 | |
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Record name | TRIS-O-TOLYPHOSPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M32DK8XA8 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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